Methyl 3-amino-3,4-dihydro-2h-1-benzopyran-5-carboxylate
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Overview
Description
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran ring system with an amino group and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-mediated cross-coupling reactions . The reaction conditions often include the use of palladium catalysts, base, and suitable solvents to facilitate the formation of the benzopyran ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and carboxylate ester group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzopyran derivatives.
Scientific Research Applications
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anxiolytic agents.
Industry: It may be used in the development of new materials and chemical products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with serotonin receptors, which play a role in mood regulation and anxiety . The compound’s structure allows it to bind to these receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-amino-3,4-dihydro-2H-1-benzopyran derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Spirobenzopyran analogues: These are designed from pharmacophore models and show high affinity for serotonin receptors.
Uniqueness
Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-amino-3,4-dihydro-2H-chromene-5-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-10-9(8)5-7(12)6-15-10/h2-4,7H,5-6,12H2,1H3 |
InChI Key |
ZNLQAWBUGFTZDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CC(COC2=CC=C1)N |
Origin of Product |
United States |
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